molecular formula C23H17ClN2O2S B11698466 (5E)-2-anilino-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

(5E)-2-anilino-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B11698466
M. Wt: 420.9 g/mol
InChI Key: SCEIGZQADZCQNZ-KGENOOAVSA-N
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Description

(2Z,5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate thiazolidinone derivatives with substituted benzaldehydes under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z,5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar structural features, such as the presence of chlorine atoms on an aniline ring.

    Thiazolidinones: Compounds with a thiazolidinone ring structure, which share some chemical properties and reactivity.

Uniqueness

(2Z,5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C23H17ClN2O2S

Molecular Weight

420.9 g/mol

IUPAC Name

(5E)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H17ClN2O2S/c24-20-12-5-4-8-17(20)15-28-19-11-6-7-16(13-19)14-21-22(27)26-23(29-21)25-18-9-2-1-3-10-18/h1-14H,15H2,(H,25,26,27)/b21-14+

InChI Key

SCEIGZQADZCQNZ-KGENOOAVSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)/S2

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)OCC4=CC=CC=C4Cl)S2

Origin of Product

United States

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